molecular formula C11H16BrClFN B8031189 [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride

[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride

Cat. No.: B8031189
M. Wt: 296.60 g/mol
InChI Key: DMUSZXJGEVGEHF-UHFFFAOYSA-N
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Description

[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride is an organic compound with the molecular formula C11H16BrClFN It is a derivative of diethylamine, substituted with a bromo and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl chloride and diethylamine.

    Reaction: The 2-bromo-5-fluorobenzyl chloride is reacted with diethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:

    Bulk Handling: Large quantities of starting materials and solvents.

    Reactor Systems: Use of industrial reactors to ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromo or fluorophenyl groups, potentially leading to debromination or defluorination.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Debrominated or defluorinated compounds.

Scientific Research Applications

[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromo and fluorophenyl groups can enhance binding affinity and specificity, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-4-fluorophenyl)methyl]diethylamine hydrochloride
  • [(2-Bromo-3-fluorophenyl)methyl]diethylamine hydrochloride
  • [(2-Bromo-5-chlorophenyl)methyl]diethylamine hydrochloride

Uniqueness

[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-bromo-5-fluorophenyl)methyl]-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN.ClH/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12;/h5-7H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUSZXJGEVGEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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